molecular formula C6H7NO2S B172244 4-(Methylsulfonyl)pyridine CAS No. 17075-15-9

4-(Methylsulfonyl)pyridine

Cat. No. B172244
CAS RN: 17075-15-9
M. Wt: 157.19 g/mol
InChI Key: QVHPIEJTHBPITM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Methylsulfonyl)pyridine is a chemical compound with the molecular formula C6H7NO2S . It is an important structural motif found in numerous bioactive molecules .


Synthesis Analysis

The synthesis of 4-(Methylsulfonyl)pyridine involves a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans . A series of novel small molecule GPR119 agonists with improved potency and moderate physiochemical characteristics have been synthesized .


Molecular Structure Analysis

The molecular structure of 4-(Methylsulfonyl)pyridine has been studied by gas-phase electron diffraction monitored by mass spectrometry (GED/MS) and quantum chemical (DFT) calculations .


Chemical Reactions Analysis

The inhibitory activities of novel 2- (4- (methylsulfonyl)phenyl)- N -phenylimidazo [1,2- a ]pyridin-3-amines against COX-1 and COX-2 were evaluated by in vitro assay .


Physical And Chemical Properties Analysis

4-(Methylsulfonyl)pyridine has a molecular weight of 157.19 g/mol, a topological polar surface area of 55.4 Ų, and a complexity of 186 . It has 0 hydrogen bond donor count, 3 hydrogen bond acceptor count, and 1 rotatable bond count .

Scientific Research Applications

Application in Perovskite Solar Cells

  • Summary of the Application: Pyridine molecules, including 4-methyl-pyridine, have been used as additives in perovskite layers to investigate their influence on surface-defect passivation and long-term stability of PSCs .
  • Methods of Application: Three pyridine molecules, including pyridine (PY), 4-methyl-pyridine (MP), and 4-tertbutyl pyridine (TBP), were introduced as additives into the perovskite layer . These molecules present differences in electron-pair-donor abilities, which then affect the interaction of the pyridine molecule with Pb 2+ in perovskite .
  • Results or Outcomes: The defect passivation effect was enhanced with the increase of interaction between different functional groups and Pb 2+ . The crystal quality and light harvesting ability of the corresponding perovskite layer are improved by large crystal size and slow growth process . Consequently, PSCs with TBP, MP, and PY respectively obtained a power conversion efficiency of 17.03%, 15.49%, and 14.34%, which are higher than that of without additive (13.34%) .

Application in Biomedical Research

  • Summary of the Application: Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 4-(Methylsulfonyl)pyridine, have been extensively studied for their biomedical applications .
  • Methods of Application: The synthesis of these compounds often starts from a preformed pyrazole or pyridine . The diversity of substituents present at positions N1, C3, C4, C5, and C6 allows for a wide range of potential applications .
  • Results or Outcomes: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .

Application in Organic Chemistry

  • Summary of the Application: Pyridinium salts, which can be derived from 4-(Methylsulfonyl)pyridine, are common structures in many natural products and bioactive pharmaceuticals .
  • Methods of Application: These compounds are synthesized through various routes and exhibit a wide range of reactivity .
  • Results or Outcomes: These privileged scaffolds have played an intriguing role in a wide range of research topics .

Application in Biomedical Research

  • Summary of the Application: Pyrazolo[3,4-b]pyridines, a group of heterocyclic compounds that include 4-(Methylsulfonyl)pyridine, have been extensively studied for their biomedical applications .
  • Methods of Application: The synthesis of these compounds often starts from a preformed pyrazole or pyridine . The diversity of substituents present at positions N1, C3, C4, C5, and C6 allows for a wide range of potential applications .
  • Results or Outcomes: More than 300,000 1H-pyrazolo[3,4-b]pyridines have been described, which are included in more than 5500 references (2400 patents) up to date .

Application in Organic Chemistry

  • Summary of the Application: Pyridinium salts, which can be derived from 4-(Methylsulfonyl)pyridine, are common structures in many natural products and bioactive pharmaceuticals .
  • Methods of Application: These compounds are synthesized through various routes and exhibit a wide range of reactivity .
  • Results or Outcomes: These privileged scaffolds have played an intriguing role in a wide range of research topics .

Safety And Hazards

4-(Methylsulfonyl)pyridine is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause respiratory irritation, skin burns, and eye damage .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This will allow for the creation of more bioactive molecules with diverse functional groups.

properties

IUPAC Name

4-methylsulfonylpyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7NO2S/c1-10(8,9)6-2-4-7-5-3-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QVHPIEJTHBPITM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10303418
Record name 4-(methylsulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

157.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylsulfonyl)pyridine

CAS RN

17075-15-9
Record name 17075-15-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158295
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-(methylsulfonyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10303418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-(Methylsulfonyl)pyridine
Reactant of Route 2
Reactant of Route 2
4-(Methylsulfonyl)pyridine
Reactant of Route 3
Reactant of Route 3
4-(Methylsulfonyl)pyridine
Reactant of Route 4
4-(Methylsulfonyl)pyridine
Reactant of Route 5
Reactant of Route 5
4-(Methylsulfonyl)pyridine
Reactant of Route 6
Reactant of Route 6
4-(Methylsulfonyl)pyridine

Citations

For This Compound
109
Citations
R Gilbile, RAM Bhavani, R Vyas - Oriental Journal of Chemistry, 2017 - academia.edu
2-[[(2-pyridinyl) methyl] sulfinyl]-1H-benzimidazoles are the prominent motif’s that belong to the class of prazoles. These are used in the treatment of gastroesophageal reflux disease (…
Number of citations: 2 www.academia.edu
A Fukushima, H Morioka, T Kobayashi… - Contact …, 2023 - Wiley Online Library
Background Serious cases of allergic contact dermatitis (ACD) caused by exposure to 3,5,6‐tetrachloro‐4‐(methylsulfonyl)pyridine (TCMSP; CAS no. 13108‐52‐6) used as an …
Number of citations: 1 onlinelibrary.wiley.com
T NODA, T YAMANO, T OOSHIMA… - … EISEI (Journal of Urban …, 2006 - jstage.jst.go.jp
The contact sensitizing potentials and cross reactivity patterns of 2, 3, 5, 6-tetrachloro-4-(methylsulfonyl) pyridine (TCMSP) were evaluated in a modified guinea pig maximization test (…
Number of citations: 4 www.jstage.jst.go.jp
K Niiyama, T Nagase, T Fukami, Y Takezawa… - Bioorganic & Medicinal …, 1997 - Elsevier
… nucleophilicity caused by increasing acidity (Ta, c and f) or steric hindrance (7b) 13 were introduced effectively using the 4-methylsulfonylpyridine 4a and the 4-methylsulfonyl pyridine N…
Number of citations: 11 www.sciencedirect.com
A de Souza, CC Gaylarde - International biodeterioration & biodegradation, 2002 - Elsevier
There is little information in the literature on the colonisation and biodeterioration of varnished wood and the effect of biocides on these processes. We investigated the effect of the …
Number of citations: 28 www.sciencedirect.com
GK Noren, MF Clifton - JCT, Journal of coatings technology, 1988 - pascal-francis.inist.fr
Kinetics of the release of 2,3,5,6-tetrachloro-4-methylsulfonyl pyridine (TMP) from unpoigmented films … Kinetics of the release of 2,3,5,6-tetrachloro-4-methylsulfonyl …
Number of citations: 3 pascal-francis.inist.fr
KV Thomas - Biofouling, 2001 - Taylor & Francis

Antifouling paint booster biocides are a group of organic compounds added to antifouling paints to improve their efficacy. They have become prevalent since the requirement for …

Number of citations: 203 www.tandfonline.com
T NODA, T YAMANO, T OOSHIMA… - … EISEI (Journal of Urban …, 2006 - jstage.jst.go.jp
The contact sensitizing potentials and cross reactivity patterns of 2, 4, 5, 6-tetrachloroisophthalonitrile (TPN) were evaluated in a modified guinea pig maximization test (GPMT) and the …
Number of citations: 3 www.jstage.jst.go.jp
SC Wang, JB Huffman, RA Schmidt - Wood and Fiber Science, 1977 - wfs.swst.org
Laboratory evaluation of a promising new wood preservative, 2, 3, 5, 6,-tetrachloro-4 methylsulfonyl pyridine, was conducted to determine its relative effectiveness against two soft-rot …
Number of citations: 2 wfs.swst.org
IK Konstantinou, TA Albanis - Environment international, 2004 - Elsevier
Organic booster biocides were recently introduced as alternatives to organotin compounds in antifouling products, after restrictions imposed on the use of tributyltin (TBT) in 1987. …
Number of citations: 738 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.